2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4-bromophenol
Overview
Description
2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4-bromophenol is a synthetic organic compound with the molecular formula C18H20BrN3O This compound is characterized by the presence of a bromophenol group and a benzylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4-bromophenol typically involves the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Imination Reaction: The 4-benzylpiperazine is then reacted with an appropriate aldehyde to form the imine derivative.
Bromination: The final step involves the bromination of the phenol group to obtain the desired compound.
The reaction conditions for these steps typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenol group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4-bromophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4-bromophenol involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The bromophenol group may also contribute to the compound’s biological activity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Phenylpiperazin-1-yl)imino]methyl}-4-bromophenol
- 2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4,6-dibromophenol
- 2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4-chlorophenol
Uniqueness
2-{[(4-Benzylpiperazin-1-yl)imino]methyl}-4-bromophenol is unique due to the presence of both the benzylpiperazine and bromophenol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)iminomethyl]-4-bromophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-17-6-7-18(23)16(12-17)13-20-22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12-13,23H,8-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWZKTAGLHAXBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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